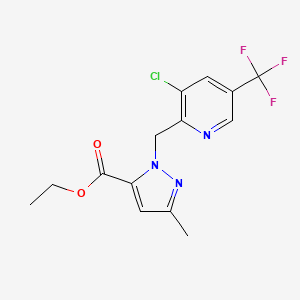

![molecular formula C13H8Cl2IN3O2S B1400301 2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1116240-01-7](/img/structure/B1400301.png)

2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Vue d'ensemble

Description

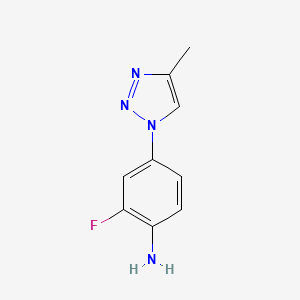

“2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound that has been studied for its potential antiviral activity . It is part of the 7H-Pyrrolo[2,3-d]pyrimidines family, which has been identified as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV) .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis

The molecular structure of “2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine” is characterized by a pyrrolo[2,3-d]pyrimidine scaffold . This scaffold reveals structural features that elicit antiviral activity .Applications De Recherche Scientifique

Pharmaceutical Research

2,4-Dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is utilized in pharmaceutical research, particularly in the synthesis of Tofacitinib citrate, a drug used for the treatment of rheumatoid arthritis .

Cancer Research

This compound is involved in the design and synthesis of new derivatives for anticancer studies. It’s used in molecular docking and structure-activity relationship (SAR) studies to understand and develop potential cancer therapies .

Chemical Synthesis

It serves as an intermediate in various chemical synthesis processes, including the preparation of pyrrolo[2,3-d]pyrimidinone analogues, which are potent DPP-IV inhibitors .

Biological Studies

The compound is used in biological studies to investigate cellular mechanisms such as apoptosis, which is crucial for cellular development and homeostasis .

Material Science

In material science, it’s used for testing and developing new materials with potential applications in various fields .

Analytical Chemistry

It’s also used as a reference standard in analytical chemistry to ensure accurate results during pharmaceutical testing .

Mécanisme D'action

Target of Action

These drugs are known to inhibit Janus kinases (JAKs), a family of intracellular, nonreceptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway .

Mode of Action

Based on the information about similar compounds, it can be inferred that these compounds might interact with their targets (like jaks) and inhibit their activity . This inhibition could lead to changes in the downstream signaling pathways .

Biochemical Pathways

Given its potential role as a jak inhibitor, it may affect the jak-stat signaling pathway . This pathway is involved in processes such as immunity, cell division, cell death, and tumor formation .

Result of Action

Similar compounds have shown promising cytotoxic effects against various human cancer cell lines . For instance, some compounds were found to be most active toward MCF7 cells, with IC50 values lower than that of doxorubicin . These compounds caused cell cycle arrest at the G1/S phase in MCF7 cells and induced apoptotic cell death .

Action Environment

Like all chemicals, its stability, efficacy, and action could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Orientations Futures

The future directions of research on “2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine” could involve further investigation of its antiviral activity, particularly against flaviviruses . Additionally, further development of the compound as a lead compound for FAK-targeted anticancer drug discovery could be a potential future direction .

Propriétés

IUPAC Name |

2,4-dichloro-5-iodo-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2IN3O2S/c1-7-2-4-8(5-3-7)22(20,21)19-6-9(16)10-11(14)17-13(15)18-12(10)19/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYBQGYSTLWUBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(N=C3Cl)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2IN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | |

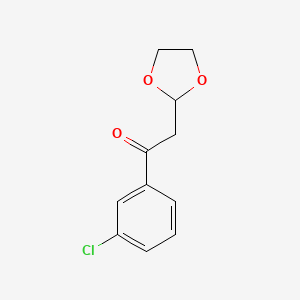

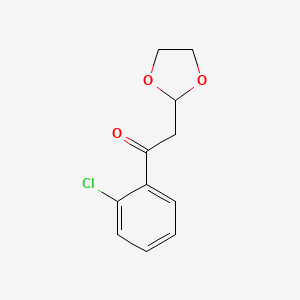

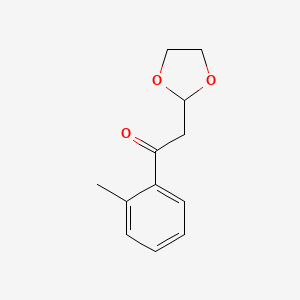

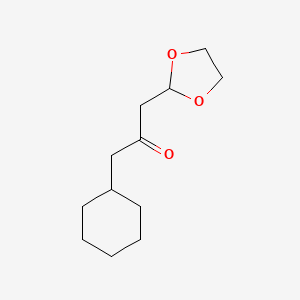

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1400233.png)

![2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1400234.png)